molecular formula C2H6BrO3P B151083 2-bromoethylphosphonic Acid CAS No. 999-82-6

2-bromoethylphosphonic Acid

Cat. No.: B151083
CAS No.: 999-82-6
M. Wt: 188.95 g/mol
InChI Key: BFKXVERGWXHHIH-UHFFFAOYSA-N
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Description

2-Bromoethylphosphonic acid is an organophosphorus compound with the molecular formula C2H6BrO3P. It is a colorless to slightly yellow liquid that is soluble in water and various organic solvents such as ethanol and ether. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

2-Bromoethylphosphonic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethylphosphonic acid can be synthesized through the reaction of bromoethane with phosphonic acid. The process involves the slow addition of bromoethane to phosphonic acid, followed by heating to facilitate the reaction. The reaction mixture is then cooled and crystallized to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to control the temperature and reaction rate, ensuring the safe handling of the reactants and products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethylphosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction Reactions: Reduction can lead to the formation of ethylphosphonic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate, typically under mild heating conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various substituted phosphonic acids.

    Oxidation Reactions: Phosphonic acid derivatives.

    Reduction Reactions: Ethylphosphonic acid.

Comparison with Similar Compounds

    Ethylphosphonic Acid: Similar in structure but lacks the bromine atom.

    Methylphosphonic Acid: Contains a methyl group instead of the bromoethyl group.

    Phenylphosphonic Acid: Contains a phenyl group instead of the bromoethyl group.

Uniqueness: 2-Bromoethylphosphonic acid is unique due to the presence of the bromine atom, which makes it highly reactive and suitable for various substitution reactions. This reactivity distinguishes it from other phosphonic acids and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromoethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKXVERGWXHHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394218
Record name 2-bromoethylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-82-6
Record name P-(2-Bromoethyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=999-82-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromoethylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromoethyl)phosphonic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-bromoethylphosphonic acid in the context of the provided research?

A1: this compound acts as a crucial phosphonylating agent in synthesizing various phosphonic acid analogues of phospholipids. This involves reacting it with dialkyl glycerol ethers or ethylene glycol esters, ultimately leading to the formation of phosphonic acid analogues of diether L-α-cephalins, L-α-lecithins, or ethylene glycolphosphonic acid analogues of lecithins, respectively [, , , ].

Q2: Can you elaborate on the reaction mechanism involving this compound in the synthesis of these phosphonolipids?

A2: The synthesis generally involves a two-step process. Firstly, this compound, often in the presence of triethylamine, reacts with the hydroxyl group of the target molecule (e.g., dialkyl glycerol ether). This results in the displacement of the bromine atom by the oxygen, forming a phosphodiester bond and yielding an intermediate compound with a 2-bromoethyl group attached to the phosphorus atom.

Q3: Are there any advantages to using this compound over other potential reagents in this synthesis?

A3: While the articles don't directly compare different reagents, one advantage highlighted is the use of (2-N,N-dibenzylaminoethyl)phosphonic acid monochloride, a derivative of this compound, for synthesizing L-α-cephalin analogues. This method, compared to using (2-phthalimidoethyl)phosphonic acid monochloride, offers a simplified deprotection step via catalytic hydrogenolysis []. This suggests a potential for tunability and efficiency improvements in phosphonolipid synthesis using modified this compound derivatives.

Q4: What are the implications of successfully synthesizing these phosphonic acid analogues of phospholipids?

A4: These synthetic analogues are valuable tools for studying the biological roles of their natural phospholipid counterparts. For instance, the ethylene glycolphosphonic acid analogues of lecithins exhibit high water solubility and potent hemolytic activity []. By comparing their properties and activities with natural lecithins, researchers can glean insights into the structure-activity relationship of these biomolecules and potentially develop new molecules with tailored properties for various applications.

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